molecular formula C11H12N2Se B14183213 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- CAS No. 870554-46-4

1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-

Cat. No.: B14183213
CAS No.: 870554-46-4
M. Wt: 251.20 g/mol
InChI Key: HZLSXDQLDZXROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- is a unique heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Chemical Reactions Analysis

1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- involves its interaction with molecular targets through its imidazole ring and selenium atom. The imidazole ring can coordinate with metal ions, while the selenium atom can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in both chemical and biological research .

Comparison with Similar Compounds

1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be compared with other imidazole derivatives such as:

The presence of the selenium atom in 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- makes it unique, potentially offering enhanced reactivity and biological activity compared to its non-selenium counterparts.

Properties

CAS No.

870554-46-4

Molecular Formula

C11H12N2Se

Molecular Weight

251.20 g/mol

IUPAC Name

2-benzylselanyl-1-methylimidazole

InChI

InChI=1S/C11H12N2Se/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

HZLSXDQLDZXROL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1[Se]CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.